molecular formula H4N2<br>N2H4<br>N2H4<br>H2N-NH2 B1194050 Hydrazinyl radical CAS No. 13598-46-4

Hydrazinyl radical

Cat. No. B1194050
CAS RN: 13598-46-4
M. Wt: 32.046 g/mol
InChI Key: OAKJQQAXSVQMHS-UHFFFAOYSA-N
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Description

Hydrazines are clear, colorless liquids with an ammonia-like odor. There are many kinds of hydrazine compounds, including hydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine. Small amounts of hydrazine occur naturally in plants. Most hydrazines are manufactured for use as rocket propellants and fuels, boiler water treatments, chemical reactants, medicines, and in cancer research. Hydrazines are highly reactive and easily catch fire.
Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells.
Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes;  irritation to the eyes is delayed. Toxic by ingestion and skin absorption.
Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption.
Hydrazine is an azane and a member of hydrazines. It has a role as an EC 4.3.1.10 (serine-sulfate ammonia-lyase) inhibitor. It is a conjugate base of a hydrazinium(1+). It is a conjugate acid of a hydrazinide.
Individuals may be exposed to hydrazine in the workplace or to small amounts in tobacco smoke. Symptoms of acute (short-term) exposure to high levels of hydrazine may include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma in humans. Acute exposure can also damage the liver, kidneys, and central nervous system in humans. The liquid is corrosive and may produce dermatitis from skin contact in humans and animals. Effects to the lungs, liver, spleen, and thyroid have been reported in animals chronically (long-term) exposed to hydrazine via inhalation. Increased incidences of lung, nasal cavity, and liver tumors have been observed in rodents exposed to hydrazine. EPA has classified hydrazine as a Group B2, probable human carcinogen.
Hydrazine is a highly reactive base and reducing agent used in many industrial and medical applications. In biological applications, hydrazine and its derivatives exhibit antidepressant properties by inhibiting monoamine oxidase (MAO), an enzyme that catalyzes the deamination and inactivation of certain stimulatory neurotransmitters such as norepinephrine and dopamine. In psychiatry, the use of hydrazine derivatives is limited due to the emergence of the tricyclic antidepressants. (NCI04)
Hydrazine can cause cancer according to an independent committee of scientific and health experts.
Being bifunctional, with two amines, hydrazine is a key building block for the preparation of many heterocyclic compounds via condensation with a range of difunctional electrophiles. With 2,4-pentanedione, it condenses to give the 3,5-dimethylpyrazole. In the Einhorn-Brunner reaction hydrazines react with imides to give triazoles. Hydrazine is a convenient reductant because the by-products are typically nitrogen gas and water. Thus, it is used as an antioxidant, an oxygen scavenger, and a corrosion inhibitor in water boilers and heating systems. It is also used to reduce metal salts and oxides to the pure metals in electroless nickel plating and plutonium extraction from nuclear reactor waste. Hydrazine is an inorganic chemical compound with the formula N2H4. It is a colourless liquid with an ammonia-like odor and is derived from the same industrial chemistry processes that manufacture ammonia. However, hydrazine has physical properties that are more similar to those of water. The propanone azine is an intermediate in the Atofina-PCUK synthesis. Direct alkylation of hydrazines with alkyl halides in the presence of base affords alkyl-substituted hydrazines, but the reaction is typically inefficient due to poor control on level of substitution (same as in ordinary amines). The reduction of hydrazones to hydrazines present a clean way to produce 1,1-dialkylated hydrazines.

Scientific Research Applications

  • Potential Energy Surface Modeling : The hydrazinyl radical has been characterized through ab initio studies to develop a potential energy surface, which is critical for understanding its reactivity and interaction with other molecules (Poveda & Varandas, 2010).

  • Fluorogenic Probes for Radicals : A fluorogenic probe based on the hydrazino-naphthalimide system has been developed for the detection of tert-butoxy radicals, demonstrating the application of hydrazinyl radicals in detecting other radical species (Ma et al., 2013).

  • ENDOR Spectroscopy in Crystal Studies : The this compound has been studied in single crystals of hydrazinium hydrogen oxalate using ESR and ENDOR spectroscopy, showcasing its relevance in crystallography and radical ion studies (Sagstuen et al., 1986).

  • Synthesis of Hybrid Molecules : Hydrazinyl thiazole substituted chromones have been synthesized and tested for their α-amylase inhibitory and radical scavenging activities, indicating the potential of hydrazinyl radicals in synthesizing bioactive compounds (Salar et al., 2017).

  • Spin-triplet Excitons in Radical Dimers : The hydrazyl radical has been explored in the study of spin-triplet excitons in radical dimers, contributing to our understanding of the magnetic properties of radical species (Constantinides et al., 2013).

  • Visible Light-Induced Synthesis : The synthesis of hydrazinyl thiazole derivatives via a visible-light-induced, eco-friendly process highlights the application of hydrazinyl radicals in green chemistry and the synthesis of medicinally important compounds (Dey et al., 2023).

  • Trifluoromethyl-Hydrazination : Hydrazinyl radicals play a role in the trifluoromethyl-hydrazination of alkenes, a process significant in organic synthesis (Wang et al., 2020).

  • Radical Scavenging Behavior Studies : The radical scavenging behavior of hydralazine and dihydralazine, which contain hydrazinyl substituents, has been investigated, showing the importance of hydrazinyl radicals in pharmacological research (Boulebd et al., 2020).

  • Microwave-Assisted Synthesis of Antioxidants : The rapid synthesis of hydrazinyl thiazolyl coumarin derivatives via microwave-assisted processes, and their significant antioxidant activity, indicates the potential of hydrazinyl radicals in synthesizing antioxidants (Osman et al., 2012).

  • Synthesis of Psychotropic Compounds : The use of hydrazinium salts of phosphorylacetohydrazides, which involve hydrazinyl radicals, has been shown to have psychotropic activity, highlighting its application in drug discovery (Shilovskaya et al., 2013).

  • Sulfonyl Hydrazides in Organic Synthesis : The role of sulfonyl hydrazides, containing hydrazinyl groups, in organic synthesis has been explored, emphasizing their use as sulfonyl sources in various chemical reactions (Yang & Tian, 2017).

  • Formation of 3-Pyrrolines and Azetidines : Research on the reaction of lithio-derivatives of methoxyallene with hydrazones, which can form hydrazinyl radicals, contributes to our understanding of the formation of 3-pyrrolines and azetidines (Breuil-Desvergnes & Goré, 2001).

  • Antioxidant and Anticancer Agent Synthesis : The synthesis and biological evaluation of 2-(2-hydrazinyl)thiazoles as potential antioxidants, anti-inflammatory, and anticancer agents showcase the relevance of hydrazinyl radicals in medicinal chemistry (Raut et al., 2022).

  • Thermochemical Analyses of Photo-induced Radicals : The study of the reactions of photo-induced hydrazinyl radicals in the fading of dyes on nylon substrates offers insights into applications in material sciences and dye chemistry (Okada et al., 2009).

  • Cytotoxicity and Antioxidant Studies : Research on the cytotoxicity and antioxidant potential of novel hydrazinyl-thiazole derivatives, particularly in carcinoma cell lines, illustrates the utility of hydrazinyl radicals in cancer research and therapy (Grozav et al., 2017).

properties

IUPAC Name

hydrazine
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InChI

InChI=1S/H4N2/c1-2/h1-2H2
Source PubChem
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InChI Key

OAKJQQAXSVQMHS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

NN
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Molecular Formula

N2H4, H4N2, Array, H2NNH2
Record name HYDRAZINE, ANHYDROUS
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
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Record name hydrazine
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Related CAS

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate)
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DSSTOX Substance ID

DTXSID3020702
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Molecular Weight

32.046 g/mol
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Physical Description

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.]
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
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Boiling Point

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F
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Flash Point

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01
Record name HYDRAZINE, ANHYDROUS
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Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
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Record name HYDRAZINE
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Record name HYDRAZINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
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URL https://www.cdc.gov/niosh/npg/npgd0329.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 1.1
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Explanation Creative Commons CC BY 4.0

Vapor Pressure

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg
Record name HYDRAZINE, ANHYDROUS
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Record name HYDRAZINE
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Record name HYDRAZINE
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URL https://www.osha.gov/chemicaldata/347
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ...
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
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Color/Form

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid.

CAS RN

302-01-2
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
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Record name Hydrazine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/hydrazine-results-aeglprogram
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Record name Hydrazine
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Record name Hydrazine
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
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Record name Hydrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012973
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDRAZINE
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Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/MU6D7B58.html
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Melting Point

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F
Record name HYDRAZINE, ANHYDROUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5019
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hydrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDRAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HYDRAZINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/347
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hydrazinyl radical
Reactant of Route 2
Hydrazinyl radical
Reactant of Route 3
Hydrazinyl radical
Reactant of Route 4
Hydrazinyl radical
Reactant of Route 5
Hydrazinyl radical
Reactant of Route 6
Hydrazinyl radical

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